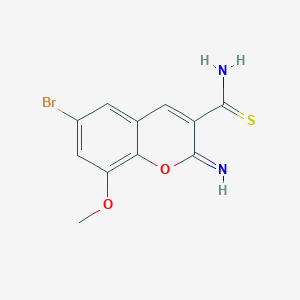![molecular formula C21H38O2Si B14176708 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal CAS No. 920018-91-3](/img/structure/B14176708.png)
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal typically involves multiple steps, starting from readily available precursors. One common approach is to begin with a dodeca-4,6,8-trienal derivative, which is then subjected to silylation using tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and thiols.
Major Products Formed
Oxidation: Formation of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienoic acid.
Reduction: Formation of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal involves its interaction with molecular targets and pathways. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The trienal moiety can interact with enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol
- 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienoic acid
Uniqueness
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal is unique due to its specific combination of a silyl ether group and a trienal moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
920018-91-3 |
|---|---|
Molecular Formula |
C21H38O2Si |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
12-tri(propan-2-yl)silyloxydodeca-4,6,8-trienal |
InChI |
InChI=1S/C21H38O2Si/c1-19(2)24(20(3)4,21(5)6)23-18-16-14-12-10-8-7-9-11-13-15-17-22/h7-12,17,19-21H,13-16,18H2,1-6H3 |
InChI Key |
UZHZPLNOENNBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC=CC=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


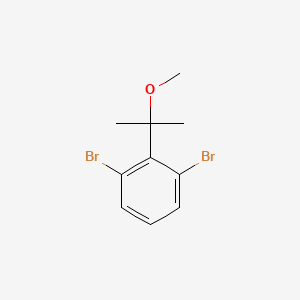

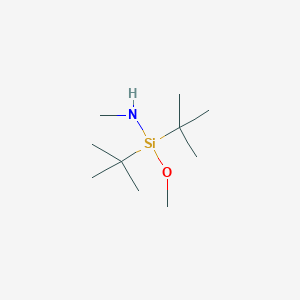
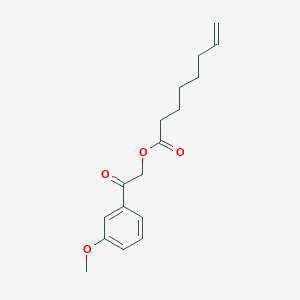
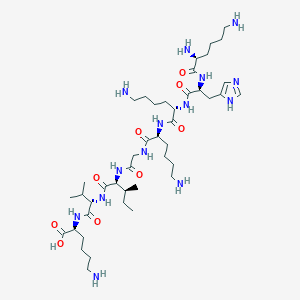
![3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14176640.png)
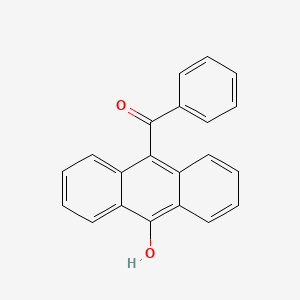
![Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-](/img/structure/B14176644.png)
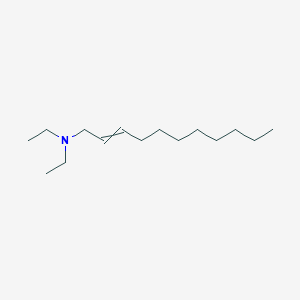
![5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine](/img/structure/B14176663.png)
![6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14176664.png)
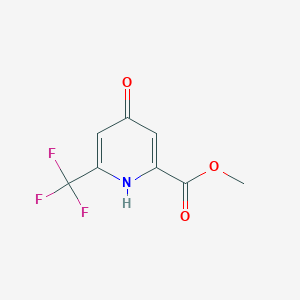
![9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole](/img/structure/B14176673.png)
